molecular formula C11H8ClNO2 B1307070 2-Chloro-4-pyrrol-1-yl-benzoic acid CAS No. 232275-65-9

2-Chloro-4-pyrrol-1-yl-benzoic acid

Cat. No.: B1307070
CAS No.: 232275-65-9
M. Wt: 221.64 g/mol
InChI Key: WXGHISMCEZMVAG-UHFFFAOYSA-N
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Description

2-Chloro-4-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is a derivative of benzoic acid, where a chlorine atom and a pyrrole ring are substituted at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyrrol-1-yl-benzoic acid can be achieved through several methods. One common approach involves the Paal–Knorr condensation reaction. For example, ethyl 4-aminobenzoate can react with acetonyl acetone in glacial acetic acid to furnish ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate . This intermediate can then be further processed to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyrrol-1-yl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different pyrrole derivatives.

Scientific Research Applications

2-Chloro-4-pyrrol-1-yl-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyrrol-1-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring and the chlorine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-pyrrol-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyrrole ring at specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-4-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGHISMCEZMVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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